molecular formula C18H19NO4S B1404177 Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate CAS No. 1190971-27-7

Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate

Cat. No. B1404177
M. Wt: 345.4 g/mol
InChI Key: OCIURHWHZIUVOO-UHFFFAOYSA-N
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Description

Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate is a chemical compound with the CAS number 1190971-27-7 . It is also known as 5-(BENZYLOXYCARBONYL)-4,5,6,7-TETRAHYDROTHIENO[3,2-C]PYRIDINE-2-CARBOXYLIC ACID . It is used for R&D purposes .

Scientific Research Applications

Synthesis of New Pyrido and Thieno Derivatives

Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate is used in the synthesis of new pyrido and thieno derivatives. These compounds are formed through various cyclization and annulation reactions, contributing to the development of heterocyclic chemistry. For instance, El-Kashef et al. (2010) demonstrated the synthesis of new Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles using this compound as a starting material (El-Kashef et al., 2010).

Catalytic Annulation Processes

The compound plays a role in catalytic annulation processes. Zhu et al. (2003) reported its use in a phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This method demonstrates its utility in organic synthesis and catalyst development (Zhu, Lan, & Kwon, 2003).

Synthesis of Coordination Polymers

In the field of coordination chemistry, this compound is used to create complex metal-organic hybrid materials. Ahmad et al. (2012) used it to synthesize novel coordination polymers with Co(II), showing potential applications in magnetic and material sciences (Ahmad et al., 2012).

Development of Pharmaceutical Intermediates

It serves as a key intermediate in pharmaceutical synthesis. For instance, Zhong Weihui (2013) described its use in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, an intermediate of prasugrel, a medication used to prevent blood clots (Zhong Weihui, 2013).

properties

IUPAC Name

5-O-benzyl 2-O-ethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-2-22-17(20)16-10-14-11-19(9-8-15(14)24-16)18(21)23-12-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIURHWHZIUVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136364
Record name 2-Ethyl 5-(phenylmethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate

CAS RN

1190971-27-7
Record name 2-Ethyl 5-(phenylmethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190971-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl 5-(phenylmethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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